3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O8/c1-7-37-25-17-21(18-26(38-8-2)29(25)41-11-5)31(35)33-23-15-13-14-16-24(23)34-32(36)22-19-27(39-9-3)30(42-12-6)28(20-22)40-10-4/h13-20H,7-12H2,1-6H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEMUGIYOHCISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3,4,5-triethoxybenzoic acid under controlled conditions to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted ethoxy groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research indicates that compounds with similar structures to 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide exhibit significant anticancer properties. The aryl-amido-aryl structure is known for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation. This could position it as a therapeutic option for inflammatory diseases .
1.3 Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of compounds structurally related to this compound. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative conditions such as Alzheimer’s disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of triethoxy groups appears to enhance solubility and bioavailability while contributing to the compound's overall stability .
Synthesis and Derivatives
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions including amide coupling and ether formation. Various synthetic methodologies have been explored to improve yield and purity .
3.2 Derivative Studies
Studies on derivatives of this compound have revealed a range of biological activities. For instance, modifications to the benzamide moiety can significantly alter the compound's efficacy against different cancer cell lines or enhance its anti-inflammatory effects .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The compound may also influence various signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy and Hydroxy Groups
- For instance, methoxy-substituted benzamides often exhibit lower logP values than ethoxy analogs, impacting membrane permeability .
- Hydroxy-Substituted Benzamides (e.g., THHEB in ): Hydroxy groups confer antioxidant activity via radical scavenging. THHEB demonstrated IC50 values of 22.8 μM (DPPH) and 2.5 μM (superoxide), outperforming ascorbic acid.
Heterocyclic and Aromatic Modifications
- Benzoxazole Derivatives (e.g., 3,4,5-Triethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide, ):
Replacing the phenylamide group with a benzoxazole ring introduces rigidity and π-conjugation, which may enhance fluorescence or binding affinity in supramolecular systems. This derivative is part of a screening library, suggesting applications in drug discovery . - Isobenzofuranone-Linked Analogs (): The isobenzofuranone moiety introduces a lactone ring, altering electronic properties and hydrogen-bonding capacity. Such modifications could affect solubility or aggregation pathways in aqueous media .
Alkyl Chain Variations
- Long-Chain Alkoxy Derivatives (e.g., 3,4,5-Tris(dodecyloxy)-N-(4-iodophenyl)benzamide, ): Dodecyloxy chains drastically increase hydrophobicity, promoting self-assembly in nonpolar solvents or lipid bilayers. These compounds are used in supramolecular polymerization studies, contrasting with the shorter ethoxy chains in the target compound, which balance solubility and aggregation .
Pharmacologically Active Benzamides
- Trimethobenzamide (): This antiemetic drug features a dimethylaminoethoxy group, introducing a cationic center that enhances water solubility and receptor binding. The target compound lacks ionizable groups, suggesting divergent pharmacokinetic profiles .
- Pesticidal Benzamides (e.g., Flutolanil, ):
Flutolanil’s trifluoromethyl and isopropyl groups confer fungicidal activity. The target compound’s ethoxy groups may reduce pesticidal efficacy but improve environmental stability .
Key Data Tables
Table 1: Structural and Functional Comparison
*Estimated using ChemDraw.
Table 2: Antioxidant Activity Comparison (IC50)
| Compound | DPPH Radical Scavenging (μM) | Superoxide Scavenging (μM) | TEAC Value |
|---|---|---|---|
| THHEB | 22.8 | 2.5 | 0.6 |
| Ascorbic Acid | 50.1 | 8.2 | 0.3 |
| Target Compound | Not reported | Not reported | Not tested |
Biological Activity
3,4,5-Triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₁₉H₂₃N₃O₅
- Molecular Weight: 365.39 g/mol
The structure features a benzamide core with triethoxy substituents that enhance its lipophilicity and potentially its bioavailability.
Antibacterial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives targeting the bacterial division protein FtsZ have shown promising results against multidrug-resistant strains of Staphylococcus aureus. The mechanism involves inhibition of bacterial cell division, which is critical for the survival of these pathogens .
Table 1: Antibacterial Efficacy Against Various Strains
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A14 | MRSA | 0.5 µg/mL |
| A14 | VRSA | 1.0 µg/mL |
| Triethoxy Compound | E. coli | 2.0 µg/mL |
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle regulators .
Table 2: Cytotoxicity Data in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
| A549 | 18 | Induction of oxidative stress |
Study on Structural Activity Relationship (SAR)
A study conducted on various benzamide derivatives revealed that the presence of triethoxy groups significantly enhances the antibacterial activity compared to their non-ethoxylated counterparts. The SAR analysis indicated that modifications at the benzamide nitrogen could lead to improved binding affinity to bacterial targets .
Clinical Implications
Clinical studies are ongoing to assess the efficacy of this compound in treating infections caused by resistant bacteria. Preliminary results suggest a favorable safety profile and significant antibacterial effects compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
